Pyrrole, 2,5-dimethyl-N-amino-
Overview
Description
“Pyrrole, 2,5-dimethyl-N-amino-” is a chemical compound with the formula C6H10N2. It has a molecular weight of 110.1570 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “Pyrrole, 2,5-dimethyl-N-amino-”, often involves the Paal-Knorr pyrrole condensation . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of “Pyrrole, 2,5-dimethyl-N-amino-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is NALRGBZDHLOOTD-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrrole and its derivatives are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile 15 by the condensation of 3-aminobenzonitrile 14 with 2,5-hexanedione .Physical And Chemical Properties Analysis
“Pyrrole, 2,5-dimethyl-N-amino-” is a light-sensitive and air-sensitive compound . More detailed physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Neurotoxicity and Protein Binding : Pyrrole, 2,5-dimethyl-N-amino-, has been studied for its role in neurotoxicity, specifically its formation in neural and nonneural protein from 2,5-HD-treated animals, indicating potential implications in nervous system disorders (DeCaprio, Strominger, & Weber, 1983).
Antioxidant Properties : Research on 2,5-dimethylpyrrole functionalized amino acid and peptide antioxidants indicates enhanced reactivity towards water radicals and one-electron oxidation reactions, suggesting their use as antioxidants (Santus et al., 1994).
Singlet Oxygen Quenching : Pyrrole-amino acid and peptide N-conjugates synthesized from tyrosine, histidine, and glutathione effectively quench singlet oxygen luminescence, suggesting their application in managing oxidative stress (Gaullier et al., 1995).
HPLC Analysis of Amino Acids : 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a derivatization reagent for HPLC analysis of amino acids, indicating its utility in analytical chemistry (Gatti et al., 2010).
Potential Antihypertensive Compounds : N-(4,5-dihydroimidazol-2-yl-amino)pyrroles have been synthesized and shown to have noticeable antihypertensive activity, pointing towards their potential medicinal applications (Trani & Bellasio, 1983).
Pyrrole Synthesis : A sustainable iridium-catalyzed pyrrole synthesis, using secondary alcohols and amino alcohols, presents a green chemistry approach to synthesizing pyrroles (Michlik & Kempe, 2013).
Antibacterial and Antitubercular Agents : Synthesized pyrrole derivatives have shown promising results as potential antibacterial and antitubercular agents (Joshi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Some studies suggest that pyrrole derivatives can interact with various enzymes and proteins, leading to changes in cellular processes . For instance, some pyrrole derivatives have shown appreciable action against DHFR and enoyl ACP reductase enzymes .
Biochemical Pathways
It’s known that pyrrole derivatives can influence various biochemical pathways due to their broad spectrum of biological activities . For example, some pyrrole derivatives have been found to enhance cell-specific productivity .
Result of Action
One study found that a compound containing a 2,5-dimethylpyrrole structure could suppress cell growth and increase both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
properties
IUPAC Name |
2,5-dimethylpyrrol-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRGBZDHLOOTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227310 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
765-71-9 | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrole, 2,5-dimethyl-N-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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